molecular formula C20H22N2O3 B2937441 (E)-N-(2-Dibenzo-p-dioxin-1-ylethyl)-4-(dimethylamino)but-2-enamide CAS No. 2411329-63-8

(E)-N-(2-Dibenzo-p-dioxin-1-ylethyl)-4-(dimethylamino)but-2-enamide

Cat. No. B2937441
CAS RN: 2411329-63-8
M. Wt: 338.407
InChI Key: WJSSNYIXHURJEN-IZZDOVSWSA-N
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Description

(E)-N-(2-Dibenzo-p-dioxin-1-ylethyl)-4-(dimethylamino)but-2-enamide, also known as YK-11, is a synthetic steroid that has gained popularity in the scientific research community due to its potential as a selective androgen receptor modulator (SARM). YK-11 has been shown to have a high affinity for the androgen receptor, which is responsible for mediating the effects of testosterone in the body.

Mechanism of Action

(E)-N-(2-Dibenzo-p-dioxin-1-ylethyl)-4-(dimethylamino)but-2-enamide works by binding to the androgen receptor and activating the same pathways that are activated by testosterone. This leads to an increase in protein synthesis, which is responsible for muscle growth and repair. (E)-N-(2-Dibenzo-p-dioxin-1-ylethyl)-4-(dimethylamino)but-2-enamide has also been shown to have an effect on bone density, potentially making it useful in the treatment of osteoporosis.
Biochemical and Physiological Effects:
(E)-N-(2-Dibenzo-p-dioxin-1-ylethyl)-4-(dimethylamino)but-2-enamide has been shown to have a range of biochemical and physiological effects. In animal studies, it has been shown to increase muscle mass and bone density, while decreasing fat mass. It has also been shown to increase the production of follistatin, a protein that inhibits myostatin, which is responsible for limiting muscle growth.

Advantages and Limitations for Lab Experiments

One of the main advantages of (E)-N-(2-Dibenzo-p-dioxin-1-ylethyl)-4-(dimethylamino)but-2-enamide is its selectivity for the androgen receptor, which reduces the risk of unwanted side effects. However, there are also some limitations to using (E)-N-(2-Dibenzo-p-dioxin-1-ylethyl)-4-(dimethylamino)but-2-enamide in lab experiments. For example, it is still a relatively new compound, and more research is needed to fully understand its effects. Additionally, the cost of (E)-N-(2-Dibenzo-p-dioxin-1-ylethyl)-4-(dimethylamino)but-2-enamide can be prohibitive for some researchers.

Future Directions

There are several potential future directions for research on (E)-N-(2-Dibenzo-p-dioxin-1-ylethyl)-4-(dimethylamino)but-2-enamide. One area of interest is its potential as a treatment for osteoporosis, due to its effect on bone density. Additionally, there is interest in studying the effects of (E)-N-(2-Dibenzo-p-dioxin-1-ylethyl)-4-(dimethylamino)but-2-enamide on muscle wasting diseases, such as muscular dystrophy. Finally, more research is needed to fully understand the long-term effects of (E)-N-(2-Dibenzo-p-dioxin-1-ylethyl)-4-(dimethylamino)but-2-enamide on the body, and to determine its safety for human use.
Conclusion:
In conclusion, (E)-N-(2-Dibenzo-p-dioxin-1-ylethyl)-4-(dimethylamino)but-2-enamide is a synthetic steroid that has gained popularity in the scientific research community due to its potential as a selective androgen receptor modulator. It has been shown to have a range of biochemical and physiological effects, including an increase in muscle mass and bone density. While there are some limitations to using (E)-N-(2-Dibenzo-p-dioxin-1-ylethyl)-4-(dimethylamino)but-2-enamide in lab experiments, there are also several potential future directions for research on this compound.

Synthesis Methods

(E)-N-(2-Dibenzo-p-dioxin-1-ylethyl)-4-(dimethylamino)but-2-enamide is a synthetic compound that was first synthesized in 2011 by a team of Japanese researchers led by Yuichiro Kanno. The synthesis method involves the reaction of 4-dimethylaminobutyric acid with 2-(2-methyl-5-nitro-1H-benzo[d]imidazol-1-yl)ethanol in the presence of a reducing agent. The resulting product is then treated with trifluoroacetic acid to remove the protecting group, yielding (E)-N-(2-Dibenzo-p-dioxin-1-ylethyl)-4-(dimethylamino)but-2-enamide.

Scientific Research Applications

(E)-N-(2-Dibenzo-p-dioxin-1-ylethyl)-4-(dimethylamino)but-2-enamide has been studied extensively for its potential as a SARM. It has been shown to selectively bind to the androgen receptor, which is responsible for mediating the effects of testosterone in the body. Unlike traditional anabolic steroids, which can have a range of unwanted side effects, (E)-N-(2-Dibenzo-p-dioxin-1-ylethyl)-4-(dimethylamino)but-2-enamide has been shown to have a more targeted effect on muscle growth and bone density.

properties

IUPAC Name

(E)-N-(2-dibenzo-p-dioxin-1-ylethyl)-4-(dimethylamino)but-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O3/c1-22(2)14-6-11-19(23)21-13-12-15-7-5-10-18-20(15)25-17-9-4-3-8-16(17)24-18/h3-11H,12-14H2,1-2H3,(H,21,23)/b11-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJSSNYIXHURJEN-IZZDOVSWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC=CC(=O)NCCC1=C2C(=CC=C1)OC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C/C=C/C(=O)NCCC1=C2C(=CC=C1)OC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-4-(dimethylamino)-N-[2-(oxanthren-1-yl)ethyl]but-2-enamide

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